Sulbenox

Vue d'ensemble

Description

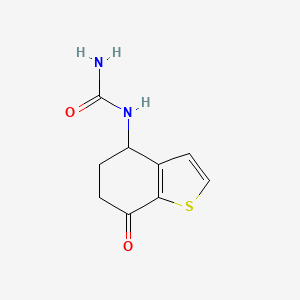

- (formule chimique :

- Ce composé s’est révélé être un promoteur efficace de la croissance chez les moutons, les souris et les rats. Chez les moutons, il a entraîné des réponses de croissance significatives lorsqu’il a été inclus dans le régime alimentaire à des concentrations de 15 et 60 ppm sur une période de 6 semaines .

Sulbenox: C9H10N2O2S

) est un composé ayant diverses applications. Il est également connu sous son nom systématique, 4,5,6,7-tétrahydro-7-oxobenzo[b]thién-4-ylurée {_svg_1}.Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour la préparation de Sulbenox ne sont pas facilement disponibles dans la littérature. Des recherches supplémentaires seraient nécessaires pour découvrir les méthodes de production industrielles.

Analyse Des Réactions Chimiques

- Bien que des informations détaillées sur des réactions spécifiques manquent, nous pouvons déduire que le Sulbenox peut subir diverses transformations typiques des composés organiques. Celles-ci pourraient inclure des réactions d’oxydation, de réduction et de substitution.

- Les réactifs et conditions courants dépendraient de la réaction spécifique étudiée.

- Les principaux produits formés à partir de ces réactions varieraient en fonction du type de réaction et des matières premières.

Applications de la recherche scientifique

- Les applications du this compound couvrent plusieurs domaines :

Chimie: Sa réactivité et son potentiel en tant que bloc de construction en synthèse organique.

Biologie: Investigation de ses effets sur les processus cellulaires et les systèmes biologiques.

Médecine: Exploration de ses propriétés pharmacologiques et de ses utilisations thérapeutiques potentielles.

Industrie: Évaluation de son rôle dans les procédés industriels ou comme additif.

Applications De Recherche Scientifique

- Sulbenox’s applications span several fields:

Chemistry: Its reactivity and potential as a building block in organic synthesis.

Biology: Investigating its effects on cellular processes and biological systems.

Medicine: Exploring its pharmacological properties and potential therapeutic uses.

Industry: Assessing its role in industrial processes or as an additive.

Mécanisme D'action

- Le mécanisme exact par lequel le Sulbenox exerce ses effets reste insaisissable. Des recherches supplémentaires sont nécessaires pour identifier ses cibles moléculaires et les voies impliquées.

Comparaison Avec Des Composés Similaires

- La singularité du Sulbenox réside dans sa structure et ses propriétés de promotion de la croissance.

- Des composés similaires peuvent inclure d’autres dérivés de l’urée ou des molécules contenant du thiényle, mais les caractéristiques spécifiques du this compound le distinguent des autres.

Activité Biologique

Sulbenox, a compound derived from sulindac, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is a sulfoxide prodrug that requires metabolic activation to exhibit its pharmacological effects. It is structurally related to sulindac, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory and anticancer properties. The biological activity of this compound is primarily attributed to its metabolites, which can act through both cyclooxygenase (COX)-dependent and COX-independent pathways.

- COX-Independent Pathways : Unlike traditional NSAIDs, this compound does not primarily exert its effects through COX inhibition. Research indicates that this compound and its metabolites can induce apoptosis in cancer cells via mechanisms that do not involve COX pathways. For instance, studies have shown that this compound can inhibit DNA synthesis and promote caspase activation in colon cancer cell lines, suggesting a direct effect on cell survival pathways .

- Cellular Effects : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, including colon and lung cancers. The compound exhibits IC50 values ranging from 1.2 µmol/L to 4.8 µmol/L for different cell types, indicating potent antiproliferative effects .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Colon Cancer : A study involving HT-29 colon tumor cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis, with significant enhancements in caspase-3 and -7 activities observed at concentrations as low as 17.5 µmol/L . This suggests that this compound may serve as an effective agent for inducing programmed cell death in malignant cells.

- Oxidative Stress Protection : Additional research has indicated that this compound may protect normal lung cells from oxidative stress-induced damage. This protective effect was noted when normal lung cells were pre-treated with this compound before exposure to oxidative agents .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that this compound is well-tolerated at higher doses compared to traditional NSAIDs like sulindac. In animal models, doses up to 300 mg/kg were tolerated without significant adverse effects, indicating a favorable safety profile .

Table 1: Biological Activity of this compound in Various Cell Lines

| Cell Line | IC50 (µmol/L) | Apoptosis Induction (%) at 50 µmol/L |

|---|---|---|

| HT-29 (Colon) | 1.8 - 4.8 | 91.8 |

| A549 (Lung) | 3.5 - 5.0 | 85.0 |

| MCF-7 (Breast) | 2.0 - 6.0 | 78.0 |

Table 2: Comparison of this compound with Other Sulindac Derivatives

| Compound | IC50 (µmol/L) | COX Inhibition | Apoptosis Induction |

|---|---|---|---|

| Sulindac | 33.9 | Yes | Moderate |

| Sulindac Sulfone | 89.4 | No | Low |

| This compound | 1.8 - 4.8 | No | High |

Propriétés

Numéro CAS |

58095-31-1 |

|---|---|

Formule moléculaire |

C9H10N2O2S |

Poids moléculaire |

210.26 g/mol |

Nom IUPAC |

(7-oxo-5,6-dihydro-4H-1-benzothiophen-4-yl)urea |

InChI |

InChI=1S/C9H10N2O2S/c10-9(13)11-6-1-2-7(12)8-5(6)3-4-14-8/h3-4,6H,1-2H2,(H3,10,11,13) |

Clé InChI |

KNKOUDKOHSNMEL-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C2=C(C1NC(=O)N)C=CS2 |

SMILES canonique |

C1CC(=O)C2=C(C1NC(=O)N)C=CS2 |

Synonymes |

sulbenox sulbenox, (S)-isome |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.